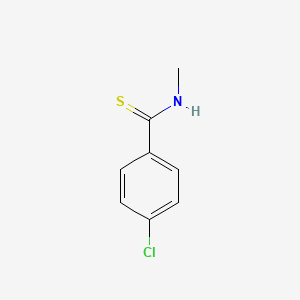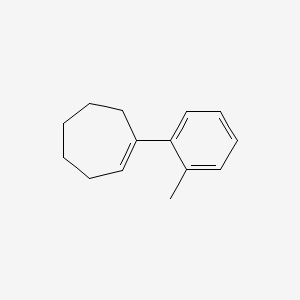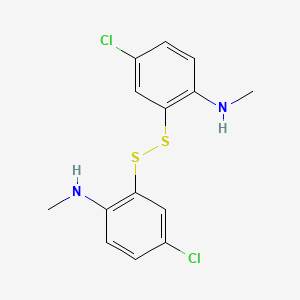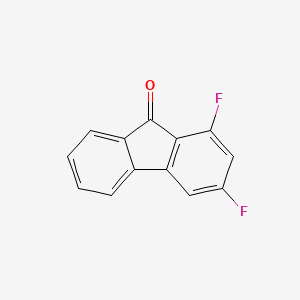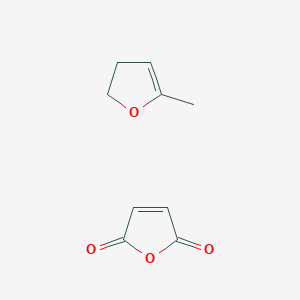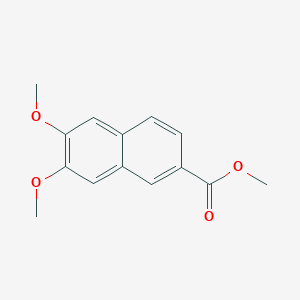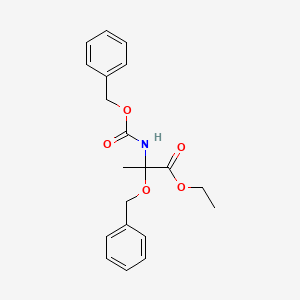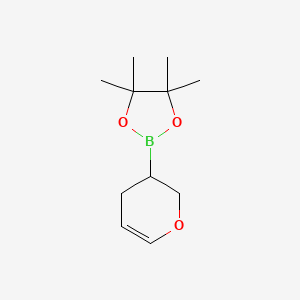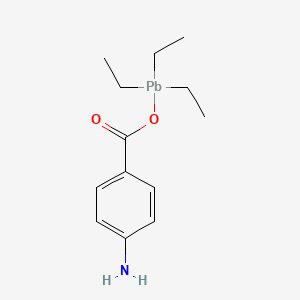
Plumbane, (p-aminobenzoyloxy)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, (p-aminobenzoyloxy)triethyl-, also known as triethylplumbyl 4-aminobenzoate, is a chemical compound with the molecular formula C13H21NO2Pb and a molecular weight of 430.511 g/mol . This compound is characterized by the presence of a lead (Pb) atom bonded to three ethyl groups and a p-aminobenzoyloxy group. It is known for its applications in various fields, including chemistry and pharmacology.
Preparation Methods
The synthesis of Plumbane, (p-aminobenzoyloxy)triethyl-, involves several steps. One common method includes the reaction of triethylplumbane with p-aminobenzoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to produce the compound in larger quantities .
Chemical Reactions Analysis
Plumbane, (p-aminobenzoyloxy)triethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into its corresponding lead hydrides.
Substitution: The ethyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Plumbane, (p-aminobenzoyloxy)triethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Plumbane, (p-aminobenzoyloxy)triethyl-, involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lead atom plays a crucial role in its biological effects .
Comparison with Similar Compounds
Plumbane, (p-aminobenzoyloxy)triethyl-, can be compared with other similar compounds, such as:
Plumbane (PbH4): A simpler lead hydride with different chemical properties and applications.
Tetraethyllead (Pb(C2H5)4): Another lead-containing compound used as an anti-knock agent in gasoline.
The uniqueness of Plumbane, (p-aminobenzoyloxy)triethyl-, lies in its specific structure, which combines the properties of lead with the functional groups of p-aminobenzoic acid, making it suitable for a wide range of applications.
Properties
CAS No. |
73928-17-3 |
|---|---|
Molecular Formula |
C13H21NO2Pb |
Molecular Weight |
430 g/mol |
IUPAC Name |
triethylplumbyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C2H5.Pb/c8-6-3-1-5(2-4-6)7(9)10;3*1-2;/h1-4H,8H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
BTCMXVFURPBSJY-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


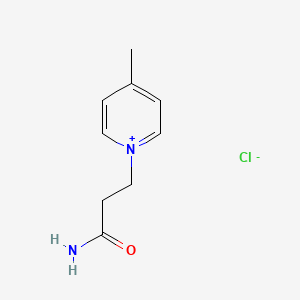
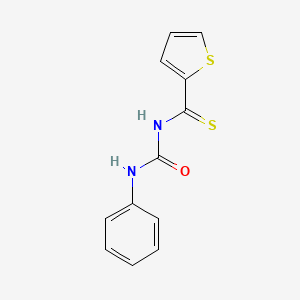
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
